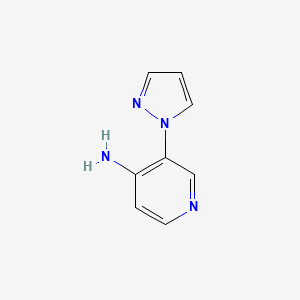

3-(1H-pyrazol-1-yl)pyridin-4-amine

Description

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

3-pyrazol-1-ylpyridin-4-amine |

InChI |

InChI=1S/C8H8N4/c9-7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H2,9,10) |

InChI Key |

PSMWEWJBZXBKJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-Hydrazinopyridine with Activated Acrylonitriles

One of the most effective methods reported involves the cyclization of 3-hydrazinopyridine derivatives with activated acrylonitrile compounds to form pyrazole rings. A notable example is the reaction of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in the presence of an alkali metal alkoxide base in an aliphatic alcohol solvent (ethanol or methanol). This reaction proceeds at temperatures ranging from 25 °C to 100 °C and yields 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediates with good efficiency.

Reaction Conditions and Yields:

| Parameter | Value/Range |

|---|---|

| Starting materials | 3-hydrazinopyridine dihydrochloride, 3-ethoxyacrylonitrile |

| Solvent | (C1-C4) aliphatic alcohol (e.g., ethanol) |

| Base | Alkali metal (C1-C4) alkoxide (e.g., sodium ethoxide) |

| Temperature | 25 °C to 100 °C |

| Molar ratio (hydrazine:acrylonitrile) | 1:1.5 to 1:2 |

| Base excess | 2-5 equivalents |

| Yield | Moderate to high (exact yields vary) |

The cyclization involves nucleophilic attack of the hydrazine nitrogen on the activated acrylonitrile, followed by ring closure to form the pyrazole ring. The reaction is typically performed under reflux in ethanol with sodium ethoxide as the base.

Conversion of Amino Group to Pyridinyl Chloride via Sandmeyer Reaction

Following the formation of the 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediate, the amino group at the pyrazole ring can be converted into a chloro group through a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in aqueous hydrochloric acid at low temperatures (0–25 °C) to form a diazonium salt, which is then treated with copper(I) chloride to substitute the diazonium group with chlorine.

| Step | Conditions |

|---|---|

| Diazotization | 3-(3-amino-1H-pyrazol-1-yl)pyridine, aqueous HCl, NaNO2, 0–5 °C, 2 hours |

| Chlorination (Sandmeyer) | Diazonium salt, CuCl (Cu(I) or Cu(II)), toluene or chloroform, 0–25 °C |

| Workup | pH adjustment to 8–10 with NaOH, extraction with organic solvent |

This two-step process yields 3-(3-chloro-1H-pyrazol-1-yl)pyridine, which can be further utilized or purified by chromatography or crystallization.

One-Pot Multi-Component Reactions for Pyrazole Derivatives

Alternative synthetic strategies involve one-pot multi-component reactions where 4-amino-5-hydrazinyl-1,2,4-triazole derivatives are reacted with acetylacetone, aromatic aldehydes, and phenacyl bromides under acidic or basic catalysis to form pyrazole-containing heterocycles. Although these methods focus on more complex fused systems, they provide insights into pyrazole ring formation via hydrazine condensation and cyclization steps.

For instance, in ethanol under reflux with triethylamine as base, the hydrazino group cyclizes with acetylacetone to form the pyrazole ring, followed by further condensation reactions to yield substituted pyrazolyl derivatives. This method is efficient and yields high purity products.

Nucleophilic Aromatic Substitution and Japp–Klingemann Reaction Sequence

A more recent approach to pyrazolo[4,3-b]pyridines involves nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridines with hydrazone anions generated via the Japp–Klingemann reaction. This sequence combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner. Although this method targets pyrazolo-fused pyridines, the mechanistic principles and intermediates are relevant for understanding pyrazole formation on pyridine rings.

This method is characterized by:

- Use of stable arenediazonium tosylates

- Mild reaction conditions

- Operational simplicity

- Isolation of N-acetyl hydrazone intermediates that convert to pyrazolo derivatives upon heating

Comparative Summary Table of Preparation Methods

| Method | Key Starting Materials | Reaction Type | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 3-hydrazinopyridine with acrylonitriles | 3-hydrazinopyridine dihydrochloride, 3-ethoxyacrylonitrile | Cyclization | 25–100 °C, alkoxide base, ethanol | High selectivity, moderate to high yield | Requires careful base control |

| Sandmeyer reaction for amino to chloro conversion | 3-(3-amino-1H-pyrazol-1-yl)pyridine | Diazonium salt formation + substitution | 0–25 °C, NaNO2, CuCl, aqueous HCl | Well-established, efficient halogenation | Handling diazonium salts requires caution |

| One-pot multi-component reactions | Hydrazinyl-triazole, acetylacetone, aldehydes, phenacyl bromides | Condensation and cyclization | Reflux ethanol, triethylamine | Efficient, high yield, no isolation of intermediates | More complex substrates needed |

| SNAr + Japp–Klingemann sequence | 2-chloro-3-nitropyridines, hydrazones | Nucleophilic substitution + ring closure | Mild, one-pot, aqueous conditions | Operational simplicity, one-pot | Specific to pyrazolo-fused systems |

| Direct pyrazole synthesis from amines | Primary aliphatic/aromatic amines | Direct N-substitution | Mild, no inorganic reagents | Simple, short reaction time | Limited substrate scope reported |

Mechanistic Insights and Reaction Optimization

The cyclization of 3-hydrazinopyridine with acrylonitriles proceeds via nucleophilic attack of hydrazine nitrogen on the activated double bond of acrylonitrile, followed by ring closure to form the pyrazole ring. Alkoxide bases facilitate deprotonation and cyclization steps.

The Sandmeyer reaction mechanism involves diazotization to form a diazonium intermediate, which undergoes copper-catalyzed substitution with chloride ions to yield the chloro-substituted pyrazole.

One-pot multi-component reactions leverage the reactivity of hydrazino groups with diketones and aldehydes to form pyrazole rings, with triethylamine acting as a base to promote condensation and ring closure.

The SNAr/Japp–Klingemann protocol involves initial substitution of the nitro group by hydrazone anions, followed by rearrangement and cyclization to form pyrazolo derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural Impact :

Key Observations :

- Higher yields (e.g., 82% in ) are achieved via optimized cyclization using ammonium carbonate and acidic conditions.

- Transition metal catalysis (e.g., CuBr in ) may improve coupling efficiency but requires precise stoichiometry .

Physical and Spectroscopic Properties

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂ | DMSO | 17.9 | 98.5 |

| Ullmann Coupling | CuBr | THF | 22.3 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.